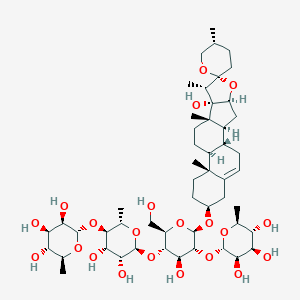
Nicotinic-d4 Acid
Overview
Description
Synthesis Analysis
The synthesis of Nicotinic-d4 Acid and its derivatives has been explored in various studies to enhance its therapeutic potential. The derivatives of Nicotinic Acid, including Nicotinic-d4 Acid, have been synthesized to investigate their potential as drugs for the treatment of a variety of diseases. The structure-activity relationships are crucial in the development of Nicotinic Acid derivatives, highlighting the importance of molecular modifications to achieve desired biological properties (Tønder Je & Olesen Ph, 2001).
Molecular Structure Analysis
The molecular structure of Nicotinic-d4 Acid plays a significant role in its interaction with biological targets. Computational studies of ligands for the nicotinic acetylcholine receptors have contributed to understanding the structure-activity relationships. The proposed binding mode includes interactions between the ligand and receptor that are crucial for the agonistic activity of Nicotinic-d4 Acid derivatives. These interactions involve anionic sites, hydrogen bonds, pi-systems, pi-cation interactions, and steric effects, highlighting the complexity of molecular interactions involved (Tønder Je & Olesen Ph, 2001).
Scientific Research Applications
-
Pharmaceutical Chemistry
- Application : Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases .
- Methods of Application : A number of 2-substituted aryl derived from nicotinic acid were synthesized .
- Results : Some derivatives have proven effective against Alzheimer’s disease . 2–Bromo aryl substituents, proved its anti-inflammatory and analgesic efficacy .
-
Nutrition and Biochemistry
- Application : Nicotinic acid, also known as Niacin or vitamin B3, is involved in many vital processes within the bodies of living organisms .
- Methods of Application : In doses large enough to produce pharmacological effects, Nicotinic Acid and extended-release Nicotinic Acid are potent lipid-modifying agents .
- Results : They have a broad spectrum of effects, including effects aimed at attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .
-
Dermatology
-
Industrial Chemistry
- Application : Nicotinic acid is a naturally occurring pyridine carboxylic acid, used as an antipelagic agent . It is also used in the industrial production of various products .
- Methods of Application : Industrially, nicotinic acid is produced mainly by oxidation of 5-ethyl-2-methylpyridine with nitric acid . A new technology for the industrial production of nicotinic acid is being developed to meet the needs of green chemistry .
- Results : The world produced 34,000 t of nicotinic acid (NA) in 2014, 63% of which was intended as a feed additive, 22% as a food additive and for pharmaceutical use, and 15% for industrial applications .
-
Analytical Chemistry
- Application : Nicotinic acid-(ring-d4) can be used as an internal standard for the quantification of nicotinic acid in biological samples .
- Methods of Application : It is used in gas chromatography-mass spectrometry (GC-MS) for the quantification of nicotinic acid .
- Results : This method provides a reliable way to measure the concentration of nicotinic acid in various samples .
-
Green Chemistry
- Application : A new technology for the industrial production of nicotinic acid is being developed to meet the needs of green chemistry .
- Methods of Application : Ecological methods to produce nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine are being studied .
- Results : These methods have potential industrial applications .
-
Gas Chromatography-Mass Spectrometry (GC-MS)
- Application : Nicotinic acid-(ring-d4) can be used as an internal standard for the quantification of nicotinic acid in biological samples .
- Methods of Application : It is used in gas chromatography-mass spectrometry (GC-MS) for the quantification of nicotinic acid .
- Results : This method provides a reliable way to measure the concentration of nicotinic acid in various samples .
Safety And Hazards
Nicotinic-d4 Acid may cause serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to avoid contact with skin and eyes . It should be used only outdoors or in a well-ventilated area, and protective gloves, clothing, and eye/face protection should be worn .
properties
IUPAC Name |
2,4,5,6-tetradeuteriopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIIMVLHYAWGP-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480080 | |
| Record name | Nicotinic-d4 Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotinic-d4 Acid | |
CAS RN |
66148-15-0 | |
| Record name | 3-Pyridine-2,4,5,6-d4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66148-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotinic-d4 Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5,6-Tetradeuteriopyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B28149.png)
![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15R,17R)-17-[(2R)-5-[(2R,3R,4S,5S)-4-Hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15-pentol](/img/structure/B28151.png)

